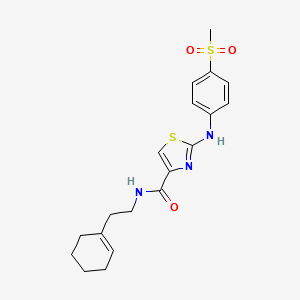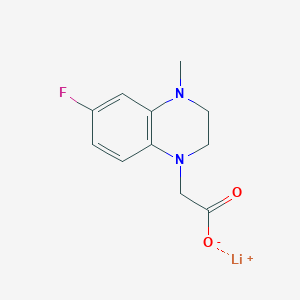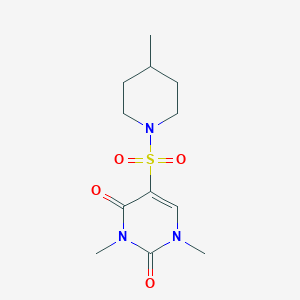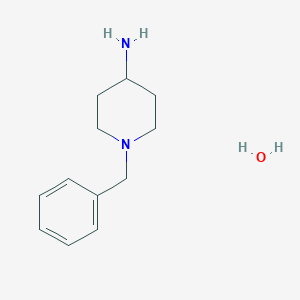
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a derivative of thiazole, a heterocyclic compound that has garnered interest in pharmaceutical research due to its presence in compounds with various biological activities. Thiazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Synthesis Analysis
The synthesis of thiazole derivatives can be complex, involving multiple steps and various chemical reactions. The abstract from paper describes a general method for synthesizing 5-amino-substituted 1,2,4-thiadiazole derivatives. This method includes a cyclization reaction of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride, followed by oxidation and substitution reactions to yield the desired thiadiazole sulfone derivatives. Although the specific compound is not mentioned, the described method could potentially be adapted for its synthesis by incorporating the appropriate substitutions at the relevant steps.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The specific substitutions on the thiazole ring, such as the methylsulfonyl group and the amino group mentioned in the compound of interest, can significantly influence the compound's chemical behavior and biological activity.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including acylation, methylation, and substitution reactions, as described in paper . These reactions are crucial for modifying the thiazole core and introducing different functional groups that can enhance the compound's drug-like properties. The synthesis of N-substituted thiazole derivatives involves strategic functionalization to achieve the desired pharmacological profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the thiazole ring. The presence of a methylsulfonyl group, for example, could increase the compound's polarity and potentially its solubility in aqueous solutions. The specific physical and chemical properties of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide would need to be determined experimentally, as they are not detailed in the provided papers.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research has demonstrated the synthesis of heterocyclic compounds involving thiazole derivatives, which are precursors in the creation of compounds with potential antibiotic and antibacterial properties. For instance, compounds synthesized from thiophene-2-carboxamide and thiazolecarboxylic acid derivatives have been evaluated for their biological activities against bacterial strains, showcasing their potential in drug discovery and medicinal chemistry (Ahmed, 2007; Dovlatyan et al., 2004).
Antimicrobial and Antifungal Activity
Several studies have highlighted the antimicrobial and antifungal activities of synthesized compounds containing thiazole and other heterocyclic frameworks. These compounds exhibit sensitivity towards both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests their potential utility in developing new antimicrobial and antifungal agents (Kobzar et al., 2019; Darwish et al., 2014).
Anticonvulsant Activity
Research on the crystal structures of anticonvulsant enaminones, which share structural similarities with the compound , has provided insights into their potential therapeutic applications. These studies focus on understanding the molecular interactions and conformations that contribute to their biological activity, laying the groundwork for future drug development efforts (Kubicki et al., 2000).
Synthesis and Biological Evaluation of Novel Compounds
The synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety has been explored. These studies aim to develop compounds with antimicrobial properties, highlighting the versatile applications of such chemical structures in medicinal chemistry (Park et al., 2009).
Application in Drug Metabolism
Investigations into drug metabolism have utilized biocatalysis to prepare mammalian metabolites of biaryl-bis-sulfonamide compounds. These studies are crucial for understanding the metabolic pathways and pharmacokinetic profiles of potential therapeutic agents, facilitating their development and optimization for clinical use (Zmijewski et al., 2006).
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-27(24,25)16-9-7-15(8-10-16)21-19-22-17(13-26-19)18(23)20-12-11-14-5-3-2-4-6-14/h5,7-10,13H,2-4,6,11-12H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOHFJBHBVOIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-methyl-2-(2-phenylacetamido)butanoate](/img/structure/B3013226.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea](/img/structure/B3013228.png)
![1-(2,5-Dimethoxyphenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B3013230.png)

![4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B3013234.png)


![N-(4-(1H-imidazol-1-yl)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013240.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide](/img/structure/B3013242.png)
![N-(2-chlorophenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B3013243.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzoate](/img/structure/B3013244.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B3013249.png)